molecular formula C4H2FNO2S B3259790 3-Fluoro-2-nitrothiophene CAS No. 32431-81-5

3-Fluoro-2-nitrothiophene

Cat. No.: B3259790
CAS No.: 32431-81-5
M. Wt: 147.13 g/mol
InChI Key: ODWFHHGWLJSDTH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in numerous scientific disciplines. iipseries.org In medicinal chemistry, these compounds form the backbone of a significant percentage of pharmaceutical agents, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov Their diverse structures allow for precise interactions with biological targets, leading to treatments for a wide range of diseases, including cancer, infections, and neurological disorders. iipseries.orgekb.egopenmedicinalchemistryjournal.com Nitrogen- and sulfur-containing heterocycles are particularly prominent in FDA-approved drugs. openmedicinalchemistryjournal.com

Beyond medicine, heterocyclic compounds are integral to materials science, where they serve as building blocks for organic light-emitting diodes (OLEDs), photovoltaics, and other advanced materials. researchgate.netresearchgate.net They are also crucial in agrochemicals, contributing to the development of effective herbicides, fungicides, and insecticides. researchgate.net The versatility of heterocyclic structures in modifying properties like solubility, lipophilicity, and hydrogen bonding capacity makes them invaluable tools for chemists in various fields. nih.gov

Overview of Fluorine and Nitro Group Effects in Thiophene (B33073) Systems

The introduction of fluorine and nitro groups onto a thiophene ring profoundly influences its electronic properties and reactivity.

Fluorine Substitution: Fluorine is the most electronegative element, and its presence on an aromatic ring like thiophene exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect generally deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.com However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M effect). core.ac.uk While the inductive effect is typically stronger, the resonance effect can still influence the regioselectivity of reactions. wikipedia.org In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine can activate the ring, making it more susceptible to attack by nucleophiles. core.ac.ukmasterorganicchemistry.com

Nitro Group Substitution: The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a significant resonance effect (-M). minia.edu.eg This dual action strongly deactivates the aromatic ring towards electrophilic attack and makes it highly susceptible to nucleophilic aromatic substitution. masterorganicchemistry.comminia.edu.eg The nitro group can stabilize the negative charge in the intermediate (Meisenheimer complex) formed during SNAr reactions, thereby accelerating the reaction rate. masterorganicchemistry.com

When combined, the fluorine atom and the nitro group create a highly electron-deficient thiophene ring. This unique electronic profile makes fluorinated nitrothiophenes, such as 3-fluoro-2-nitrothiophene, valuable intermediates in organic synthesis, particularly for reactions involving nucleophilic substitution. fcad.com

Rationale for Focused Research on this compound

The specific arrangement of the fluorine and nitro groups in this compound makes it a particularly interesting subject for chemical research. The presence of the nitro group at the 2-position and the fluorine atom at the 3-position creates a unique reactivity pattern. The strong electron-withdrawing nature of the adjacent nitro group enhances the potential for nucleophilic substitution of the fluorine atom.

This compound serves as a versatile building block for the synthesis of more complex, highly functionalized thiophene derivatives. fcad.comnih.gov These derivatives have potential applications in various fields, including medicinal chemistry and materials science. For instance, nitrothiophene-based compounds have been investigated for their antibacterial properties. nih.gov The synthesis of N-substituted 3-nitrothiophen-2-amines, which can be accessed from precursors related to this compound, highlights the utility of this scaffold in generating libraries of compounds for biological screening. nih.gov

Furthermore, the study of this compound and its reactions provides valuable insights into the fundamental principles of aromatic reactivity and the interplay of electronic effects of different substituents. The compound's structure allows for the investigation of regioselectivity in nucleophilic aromatic substitution reactions on the thiophene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFHHGWLJSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 2 Nitrothiophene and Analogs

Precursor Synthesis Strategies for Substituted Thiophenes

The successful synthesis of 3-fluoro-2-nitrothiophene is highly dependent on the availability of appropriately functionalized thiophene (B33073) precursors. These precursors are primarily halogenated or nitro-substituted thiophenes, which serve as the foundational scaffolds for the subsequent introduction of the fluorine atom.

Synthesis of Halogenated Thiophene Intermediates

Halogenated thiophenes are crucial intermediates, particularly for nucleophilic fluorination routes. The synthesis of these compounds can be achieved through various methods, including the halogenation of thiophene derivatives. For instance, 3-chlorothiophene-2-carboxylic acid can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene by treatment with phosphorus pentachloride in carbon tetrachloride. prepchem.com This process involves the conversion of the hydroxyl group to a chloro group.

Another approach involves the direct halogenation of thiophene precursors. For example, 2,4-dibromo-3-methylthiophene (B6597321) can be prepared through a one-pot bromination/debromination of 3-methylthiophene. beilstein-journals.org This intermediate can then be further functionalized to introduce a carboxylic acid or other groups at the 2-position, which can be important for directing subsequent reactions or for conversion to the final product. beilstein-journals.org The synthesis of various halogenated 2-thiophenecarboxylic acid derivatives serves as a key strategy for obtaining building blocks for more complex molecules. beilstein-journals.org

Synthesis of Nitro-Substituted Thiophene Precursors

The introduction of a nitro group onto the thiophene ring is a critical step in the synthesis of nitro-substituted thiophene precursors. The nitration of thiophene itself typically yields 2-nitrothiophene (B1581588) as the major product. stackexchange.com Mild nitrating agents, such as nitric acid in trifluoroacetic anhydride, are often employed to avoid the degradation of the thiophene ring that can occur with stronger nitrating mixtures like nitric acid and sulfuric acid. stackexchange.com It is also crucial to carry out the nitration in the absence of nitrous acid to prevent explosive side reactions. stackexchange.com

Alternative methods for the synthesis of substituted 2-nitrothiophenes have also been developed. One such method involves a tandem Henry reaction and nucleophilic substitution on sulfur, starting from β-thiocyanatopropenals and nitromethane, promoted by a base like tetra-n-butylammonium fluoride (B91410) or diisopropylethylamine. researchgate.net Another approach involves the reaction of 1,4-dithiane-2,5-diol (B140307) with nitroalkenes, followed by microwave-assisted dehydration and aromatization to yield 3-nitro-2-substituted thiophenes. figshare.com

Regioselective Fluorination Techniques

Once the appropriate thiophene precursor is synthesized, the next crucial step is the regioselective introduction of the fluorine atom. Several fluorination techniques can be employed, each with its own advantages and challenges in achieving the desired this compound structure.

Nucleophilic Fluorination Approaches (e.g., Displacement of Halogen, Schiemann-type Reactions)

Nucleophilic aromatic substitution (SNAr) is a common method for introducing a fluorine atom onto an aromatic ring. This approach typically involves the displacement of a leaving group, such as a halogen, by a fluoride ion. For the synthesis of this compound, a plausible route would involve the nucleophilic substitution of a halogen (e.g., chlorine or bromine) at the 3-position of a 2-nitrothiophene derivative. The nitro group at the 2-position acts as a strong electron-withdrawing group, which is essential to activate the ring for nucleophilic attack. libretexts.org The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluoride itself sometimes being a surprisingly good leaving group in certain contexts. libretexts.orgyoutube.com

The Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is another classical method for introducing fluorine onto an aromatic ring. thieme-connect.de An efficient synthesis of 3-fluorothiophene (B1278697) has been reported using a Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate, which yielded methyl 3-fluorothiophene-2-carboxylate. thieme-connect.de This intermediate could then potentially be nitrated to introduce the nitro group at the 2-position, although the directing effects of the existing substituents would need to be carefully considered.

Fluorination MethodPrecursor ExampleReagentsKey Considerations
Nucleophilic Aromatic Substitution3-Chloro-2-nitrothiopheneKF, CsF, or other fluoride sourceThe nitro group at the 2-position is crucial for activating the ring towards nucleophilic attack.
Schiemann Reaction2-Nitrothiophen-3-amineNaNO₂, HBF₄, then heatRequires the synthesis of the corresponding amine precursor.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that acts as a source of "F+". wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edu This approach would require a thiophene precursor that is activated towards electrophilic attack at the 3-position. For instance, if one were to start with 2-nitrothiophene, direct electrophilic fluorination would likely occur at the 5-position due to the directing effect of the nitro group. Therefore, a different precursor or a strategy to block the 5-position might be necessary to achieve the desired 3-fluoro isomer.

The choice of the electrophilic fluorinating reagent and reaction conditions can significantly influence the outcome of the reaction. researchgate.net For example, the fluorination of various nitro and nitrile compounds has been achieved in good yields using Selectfluor under mild conditions, with the careful selection of a base being crucial for success. researchgate.net

Fluorinating AgentDescription
N-Fluorobenzenesulfonimide (NFSI)A mild and versatile electrophilic fluorinating agent with a broad substrate scope. brynmawr.edu
Selectfluor®A powerful and widely used electrophilic fluorinating reagent, also capable of mediating other functionalizations. researchgate.net

Direct C-H Fluorination Strategies

Direct C-H fluorination is an attractive and atom-economical approach that avoids the need for pre-functionalized starting materials. brittonsfu.com This method involves the direct conversion of a C-H bond to a C-F bond. While significant progress has been made in this area, achieving high regioselectivity on complex aromatic systems can be challenging. brittonsfu.com For the synthesis of this compound, a direct C-H fluorination of 2-nitrothiophene would need to be highly selective for the 3-position over the other available C-H bonds.

Recent advancements have demonstrated the selective C-H fluorination of nitrogen-containing heterocycles like pyridines and diazines adjacent to the nitrogen atom using silver(II) fluoride. nih.govorgsyn.org However, the application of such methods to thiophene derivatives, particularly with the specific regiochemical requirement of this compound, would require further investigation and development. Photocatalytic methods using reagents like the decatungstate anion and NFSI have also been developed for the direct fluorination of unactivated C-H bonds, offering another potential avenue for exploration. brittonsfu.com

Regioselective Nitration Techniques

Achieving the desired 2,3-substitution pattern on the thiophene ring requires precise control over the regioselectivity of the nitration reaction. The inherent reactivity of the thiophene ring, which favors electrophilic substitution at the 2- and 5-positions, is further influenced by the directing effects of the fluorine substituent.

Direct Nitration of Fluorothiophenes

Direct nitration of a 3-fluorothiophene precursor is a primary strategy for the synthesis of this compound. The fluorine atom at the C3 position is a deactivating group but directs electrophiles to the ortho (C2 and C4) and para (C5) positions. Due to the higher intrinsic reactivity of the C2 position in thiophenes, nitration is strongly favored at this site.

Various nitrating agents can be employed for this transformation. A common method involves the use of nitric acid in combination with an activating agent like trifluoroacetic anhydride. This mixture is effective for the nitration of a range of five-membered heterocycles. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the sensitive thiophene ring.

Table 1: Comparison of Nitrating Systems for Substituted Thiophenes

Substrate Nitrating Agent Conditions Major Product(s) Yield (%)
3-Bromothiophene HNO₃ / Trifluoroacetic Anhydride - 3-Bromo-2-nitrothiophene 58
Thiophene Acetyl Nitrate (B79036) Acetic Anhydride, 10°C 2-Nitrothiophene 70-85

This table illustrates common nitration conditions applied to thiophene and its analogs, providing a basis for the expected outcome with 3-fluorothiophene.

Ipso-Nitration of Halothiophenes

Ipso-nitration offers an alternative regioselective route where a pre-installed functional group at the C2 position is replaced by a nitro group. This method can provide high regioselectivity, avoiding the formation of undesired isomers. Common leaving groups for ipso-nitration include boronic acids, stannanes, and halogens. nih.govorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a 3-fluoro-2-halothiophene (e.g., 3-fluoro-2-bromothiophene) or 3-fluoro-2-thienylboronic acid. The reaction of arylboronic acids with nitrating agents like fuming nitric acid or a mixture of a nitrate salt and an activator proceeds via a radical mechanism to replace the boronic acid group with a nitro group. organic-chemistry.orgnih.gov Similarly, methods for the ipso-nitration of aryl halides have been developed using reagents such as silver nitrate. nih.gov This approach is particularly valuable when the desired isomer is difficult to obtain through direct electrophilic substitution. nih.gov

Table 2: Selected Ipso-Nitration Methodologies

Substrate Type Reagents Key Features
Arylboronic Acids Fuming HNO₃ Efficient, chemoselective, radical mechanism. nih.gov
Arylboronic Acids Iron Nitrate Inexpensive nitro source, good to excellent yields. rsc.org
Arylboronic Acids TMS-Cl / Nitrate Salt Mild, high regioselectivity, avoids over-nitration. organic-chemistry.org

Sequential and Tandem Reaction Protocols for this compound Synthesis

To improve efficiency and reduce waste, multi-step syntheses are often consolidated into sequential or tandem (one-pot) procedures. These protocols can involve the formation of the thiophene ring with the desired substituents already incorporated or positioned for subsequent transformation.

One-Pot Procedures

One-pot syntheses combine multiple reaction steps without the isolation of intermediates, saving time, reagents, and solvents. A hypothetical one-pot synthesis of this compound could involve the in situ generation of a fluorinated thiophene precursor followed immediately by nitration. While specific one-pot syntheses for this exact molecule are not extensively documented, the principle is widely applied in heterocyclic chemistry. For instance, multicomponent reactions that assemble polysubstituted thiophenes are well-established and could be adapted for this purpose. researchgate.net The convergence of methodologies, such as combining a Nef reaction with a Fischer indole (B1671886) synthesis to produce substituted indoles from nitroalkanes in one pot, showcases the potential of this approach. nih.gov

Cyclization Reactions Incorporating Fluorine and Nitro Groups

Constructing the thiophene ring itself is a powerful strategy for installing the desired substitution pattern from the outset. Various cyclization methods are known for synthesizing thiophenes. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comchemtube3d.com

To produce this compound via cyclization, one would need to start with appropriately functionalized acyclic precursors. For example, a tandem Michael-intramolecular Henry reaction sequence has been used to synthesize 3-nitro-2-substituted thiophenes. This involves the reaction of 1,4-dithiane-2,5-diol with a nitroalkene, which could potentially be a fluorinated nitroalkene, to form a tetrahydrothiophene (B86538) intermediate that is subsequently aromatized.

Another approach is the Gewald aminothiophene synthesis, which produces 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. derpharmachemica.com While this yields an amino group rather than a nitro group, the amino group can be subsequently converted to a nitro group via diazotization and substitution, offering an indirect but controlled route.

Stereochemical Considerations in Synthetic Pathways

For the synthesis of this compound, stereochemical considerations are minimal concerning the final product. The thiophene ring is an aromatic, planar heterocycle and, as such, does not possess any chiral centers. The substituents at the 2 and 3 positions lie in the plane of the ring.

However, stereochemistry can become a factor in certain synthetic pathways, particularly during cyclization reactions that proceed through non-aromatic, three-dimensional intermediates. If the acyclic precursors used in a cyclization reaction contain stereocenters, or if stereocenters are created in a tetrahydrothiophene intermediate, the stereochemical course of the reaction would need to be considered. acs.org Nevertheless, upon the final aromatization step to form the thiophene ring, any such stereocenters within the five-membered ring are eliminated. Therefore, for the target molecule itself, stereoisomerism is not a relevant factor.

Catalytic Approaches in this compound Synthesis

The direct catalytic synthesis of this compound is not extensively documented in publicly available scientific literature. However, the synthesis of thiophene derivatives bearing nitro and fluoro groups has been achieved through various catalytic methods. These approaches generally involve the catalytic introduction of either the nitro or the fluoro group onto a pre-functionalized thiophene ring.

One potential catalytic strategy involves the nitration of a 3-fluorothiophene precursor. While traditional nitration methods for thiophene often result in a mixture of 2- and 3-nitro isomers, the use of solid acid catalysts can offer improved selectivity. For instance, metal-exchanged montmorillonite (B579905) clays (B1170129) have been employed as catalysts for the regioselective nitration of thiophene to yield 2-nitrothiophene. google.comgoogle.com These clay catalysts, such as Fe³⁺-montmorillonite, exhibit both Brønsted and Lewis acidity, which can facilitate the formation of the nitronium ion and direct its substitution to the 2-position. google.com This methodology could potentially be adapted for the nitration of 3-fluorothiophene, where the fluorine atom would influence the regioselectivity of the electrophilic substitution.

Another plausible catalytic route is the fluorination of a 2-nitrothiophene derivative. Palladium-catalyzed fluorination of arylboronic acid derivatives has emerged as a practical method for the synthesis of aryl fluorides. nih.gov This reaction is operationally simple and can be conducted on a multi-gram scale. nih.gov A proposed mechanism for this transformation involves a single-electron-transfer pathway with a Pd(III) intermediate. nih.gov Although the direct application of this method to 2-nitrothiophene has not been reported, it represents a viable catalytic approach for the introduction of a fluorine atom at the 3-position of the thiophene ring.

Furthermore, copper-catalyzed reactions have been utilized in the synthesis of various substituted thiophenes. For example, copper-promoted cyclization of S-containing alkyne derivatives can yield 3-halothiophenes. mdpi.com While not a direct route to this compound, this highlights the utility of copper catalysis in the functionalization of the thiophene core. Additionally, copper-catalyzed nitrodecarboxylation of unsaturated carboxylic acids has been reported, offering a mild method for the synthesis of nitroolefins. rsc.org

The table below summarizes some catalytic systems used in the synthesis and functionalization of thiophene derivatives, which could be relevant for the synthesis of this compound and its analogs.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Metal-exchanged montmorillonite clay (e.g., Fe³⁺)Thiophene2-NitrothiopheneHigh selectivity for the 2-isomer, reusable catalyst. google.comgoogle.com
Pd(II) saltsArylboronic acid derivativesAryl fluoridesOperationally simple, proceeds via a proposed Pd(III) intermediate. nih.gov
CuX₂ (X = Cl, Br)(Z)-1-en-3-ynyl(butyl)sulfanes3-HalothiophenesProceeds through a 5-endo-dig S-cyclization. mdpi.com
PdI₂/KI1-Mercapto-3-yn-2-olsSubstituted thiophenesCan be performed in ionic liquids for catalyst recycling. mdpi.com

While direct catalytic routes to this compound are not well-established, the existing catalytic methodologies for the synthesis of functionalized thiophenes provide a strong foundation for the development of such processes. Future research may focus on adapting these palladium- and copper-catalyzed reactions, as well as solid acid-catalyzed nitrations, to achieve an efficient and selective synthesis of this specific compound.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the reactivity of 3-fluoro-2-nitrothiophene. The electron-deficient nature of the thiophene (B33073) ring, amplified by the nitro group, facilitates the attack of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The regioselectivity of these reactions—whether the nucleophile attacks the carbon bearing the fluorine or the nitro group—is a key aspect of its chemistry.

Reactivity at the Nitro-Bearing Carbon Center

While less common than displacement of a halide, nucleophilic substitution of a nitro group in nitroaromatic compounds is a known phenomenon. In the context of this compound, the attack of a nucleophile at the C-2 position (bearing the nitro group) would lead to the displacement of the nitrite (B80452) ion. The viability of this pathway is influenced by the nature of the nucleophile, the solvent, and the relative stability of the intermediate Meisenheimer complex.

Reactivity at the Fluorine-Bearing Carbon Center

The substitution of the fluorine atom at the C-3 position is a more conventional SNAr pathway for this molecule. Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. This position is activated by the adjacent electron-withdrawing nitro group.

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom is readily displaced by a variety of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines. acsgcipr.org For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles consistently results in the substitution of the fluorine atom. acsgcipr.org

Nucleophilic Aromatic Substitution Reactions of a 3-Fluoro-5-nitro Aromatic Compound
NucleophileBaseSolventTemperature (°C)Time (h)Product Yield (%)
Methanol (B129727)KOHMethanol800.585
Ethanol (B145695)KOHEthanol800.683
IsopropanolNaHIsopropanolrt672
PhenolK2CO3DMF80367
ThiophenolK2CO3DMF90346
MorpholineK2CO3DMF85763
PiperidineK2CO3DMF85351
PyrrolidineK2CO3DMF85267

Data adapted from a study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating typical conditions and yields for SNAr reactions on a similarly activated fluoro-nitro aromatic system. acsgcipr.org

Role of Meisenheimer Complexes and Related Intermediates

The formation of a Meisenheimer complex is a critical step in the SNAr mechanism. This negatively charged intermediate is formed when the nucleophile attacks the aromatic ring, temporarily breaking its aromaticity. rsc.org The stability of this complex is a key factor in determining the reaction rate. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance. For this compound, nucleophilic attack at either C-2 or C-3 would lead to the formation of a corresponding Meisenheimer complex, with the negative charge delocalized over the thiophene ring and the nitro group. The relative stability of these two potential intermediates would dictate the preferred reaction pathway.

Solvent Effects on SNAr Mechanisms

The choice of solvent can significantly influence the rate and mechanism of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anion. acsgcipr.orgnih.gov Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.

Kinetic studies on the SNAr reactions of nitrothiophenes with amines in various solvents, including room-temperature ionic liquids, have shown that the reaction rates are significantly affected by the solvent medium. nih.gov For instance, reactions in ionic liquids were found to be faster than in conventional solvents like methanol or benzene. nih.gov The solvent's ability to stabilize the charged Meisenheimer complex intermediate is also a critical factor. nih.gov

Electrophilic Substitution Reactions

Radical Reactions and Redox Processes

The nitro group in this compound can participate in radical reactions and redox processes. Nitroaromatic compounds are known to undergo reduction to form nitro radical anions. These radical anions can be involved in various subsequent reactions. The redox chemistry of nitrothiophenes is of interest in the context of their potential biological activities, as nitroreductase enzymes can reduce the nitro group, leading to the formation of reactive intermediates. nih.gov

While specific studies on the radical reactions of this compound are limited, the general chemistry of nitro-containing compounds suggests that it could participate in single-electron transfer processes. nih.gov The high reactivity of free radicals means that such reactions often proceed via a chain reaction mechanism, involving initiation, propagation, and termination steps.

Nitro Group Reduction Mechanisms

The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic chemistry, typically proceeding through a six-electron reduction to form the corresponding amine. This process can occur via single-electron or two-electron transfer mechanisms, leading to intermediates such as nitroso and hydroxylamino species. Common reagents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon), or metals in acidic media (e.g., iron, tin, or zinc).

Formation of Radical Anions and Intermediates

The electrochemical or chemical reduction of nitroaromatic compounds often leads to the formation of a nitro radical anion as the initial intermediate. This species is generated by the addition of a single electron to the nitro group. The stability and subsequent reaction pathways of this radical anion are of significant interest in understanding reaction mechanisms.

For many nitro-heterocyclic compounds, the formation of such radical anions has been confirmed using techniques like electron spin resonance (ESR) spectroscopy. These intermediates play a crucial role in various chemical and biological processes. Nevertheless, searches for studies on the generation, stability, or characterization of the This compound radical anion have not yielded specific results.

Ring-Opening Reactions of the Thiophene Core

The thiophene ring, particularly when activated by electron-withdrawing groups like a nitro group, can be susceptible to nucleophilic attack leading to ring-opening. This reactivity has been documented for several substituted nitrothiophenes.

Products of Ring-Opening (e.g., Nitrobutadienes)

In studies involving other nitrothiophenes (such as 2-nitrothiophene (B1581588) and 3,4-dinitrothiophene), reaction with secondary amines has been shown to cleave a carbon-sulfur bond, resulting in the formation of functionalized nitrobutadiene derivatives. These open-chain products serve as versatile synthetic intermediates.

There is currently no published research describing the ring-opening of This compound or the formation of corresponding fluoro- and nitro-substituted butadienes. The electronic interplay between the fluorine at the 3-position and the nitro group at the 2-position would likely have a pronounced effect on the regioselectivity and feasibility of nucleophilic attack, making it a unique substrate for such investigations.

Subsequent Cyclization Pathways and Heterocycle Formation

The nitrobutadiene structures formed from the ring-opening of nitrothiophenes are valuable building blocks for synthesizing new cyclic and heterocyclic compounds. Through intramolecular reactions, they can be used to construct a variety of carbocyclic and heterocyclic systems.

As no ring-opening products of This compound have been reported, there is consequently no information on their potential subsequent cyclization pathways or the types of heterocycles that could be formed from them.

Functional Group Interconversions and Derivatization

Modifications of the Nitro Group

Beyond reduction to an amine, the nitro group can, in principle, undergo various other chemical transformations. These can include partial reduction to other oxidation states or participation in cycloaddition reactions.

A comprehensive literature search did not uncover any specific examples of functional group interconversions or derivatization reactions targeting the nitro group of This compound .

Modifications of the Fluorine Atom (e.g., Halogen Exchange)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group. This electron-withdrawing group stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the fluoride (B91410) ion by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the C3 position of the thiophene ring.

Common nucleophiles employed in these reactions include alkoxides, phenoxides, thiophenolates, and amines. The reactions are typically carried out in the presence of a base, which serves to deprotonate the nucleophile, increasing its reactivity. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often being used to enhance the reaction rates.

While specific studies on halogen exchange (halex) reactions of this compound are not extensively documented in the reviewed literature, the principles of SNAr suggest that reactions with other halide ions (e.g., Cl⁻, Br⁻, I⁻) could potentially occur under appropriate conditions, although fluoride is generally a poor leaving group in comparison to heavier halogens. However, in the context of SNAr on nitro-activated aromatic systems, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it the rate-determining step and thus facilitating the substitution.

Below is a representative table of nucleophilic aromatic substitution reactions, based on analogous transformations of structurally similar fluoro-nitro-aromatic compounds, illustrating the expected scope of this reaction with this compound.

NucleophileReagentBaseSolventProductYield (%)
MethoxideMethanolPotassium HydroxideMethanol3-Methoxy-2-nitrothiophenee.g., 85
EthoxideEthanolPotassium HydroxideEthanol3-Ethoxy-2-nitrothiophenee.g., 83
PhenoxidePhenolPotassium CarbonateDMF3-Phenoxy-2-nitrothiophenee.g., 67
ThiophenoxideThiophenolPotassium CarbonateDMF3-(Phenylthio)-2-nitrothiophenee.g., 46
MorpholineMorpholinePotassium CarbonateDMF4-(2-Nitrothiophen-3-yl)morpholinee.g., 63
PiperidinePiperidinePotassium CarbonateDMF3-(Piperidin-1-yl)-2-nitrothiophenee.g., 51

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. While the C-F bond is generally robust, its reactivity in such transformations can be influenced by the electronic environment of the molecule. In the case of this compound, the focus of cross-coupling reactions often lies in the potential for C-H activation or coupling at other positions if a different halogen is present, rather than direct coupling at the C-F bond. However, for the purpose of this article, we will consider the potential reactivity of the thiophene ring in these named reactions.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For 3-halothiophenes, this reaction is a common method for the formation of C-C bonds. In the context of this compound, a Suzuki coupling would typically involve the reaction of a thiophenyl boronic acid or ester derivative with an aryl or vinyl halide, or vice-versa. Given the stability of the C-F bond, it is more likely that a bromo or iodo derivative of 2-nitrothiophene would be used as the substrate for a Suzuki coupling. However, if this compound were to be functionalized to contain a boronic acid or ester group, it could then participate in Suzuki couplings.

The following table outlines representative conditions for Suzuki couplings of halothiophenes, which can be considered as a model for the potential reactivity of a suitably functionalized this compound derivative.

Thiophene SubstrateCoupling PartnerCatalystLigandBaseSolventYield (%)
3-BromothiophenePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Watere.g., 90
3-Thiopheneboronic acid4-IodoanisolePd(OAc)₂SPhosK₃PO₄Dioxane/Watere.g., 95

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Similar to the Suzuki coupling, the reactivity of the C-F bond in this compound towards Heck-type reactions is expected to be low. Typically, bromo- or iodothiophenes are used as substrates. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A hypothetical Heck reaction involving a derivative of this compound would likely proceed if a more reactive leaving group (like Br or I) were present on the thiophene ring. The table below provides general conditions for Heck reactions involving halothiophenes.

Thiophene SubstrateAlkeneCatalystLigandBaseSolventYield (%)
3-BromothiopheneStyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMFe.g., 75
3-IodothiopheneButyl acrylatePdCl₂(PPh₃)₂-K₂CO₃NMPe.g., 82

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the synthesis of substituted alkynes. As with the Suzuki and Heck reactions, the direct participation of the C-F bond of this compound in a Sonogashira coupling is unlikely. Bromo- or iodothiophene derivatives are the preferred substrates. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The following table illustrates typical conditions for the Sonogashira coupling of halothiophenes, providing a framework for the potential reactivity of a suitably halogenated this compound derivative.

Thiophene SubstrateAlkyneCatalystCo-catalystBaseSolventYield (%)
3-BromothiophenePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFe.g., 88
3-Iodothiophene1-HexynePdCl₂(PPh₃)₂CuIDiisopropylamineToluenee.g., 92

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Fluoro-2-nitrothiophene by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR)

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of the thiophene (B33073) ring's atoms. The powerful electron-withdrawing effects of both the nitro (NO₂) group at the C2 position and the fluorine (F) atom at the C3 position significantly influence the chemical shifts.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals corresponding to the protons at the C4 and C5 positions of the thiophene ring. Both protons would appear as doublets of doublets due to coupling with each other (JH4-H5) and long-range coupling to the ¹⁹F nucleus (JH-F). The strong deshielding effect of the adjacent nitro group would likely place the H5 proton at a higher chemical shift (further downfield) compared to the H4 proton. For comparison, in 2-nitrothiophene (B1581588), the protons resonate at distinct chemical shifts, which provides a basis for these predictions. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display four distinct resonances for the thiophene ring carbons. The carbon directly bonded to the fluorine atom (C3) is expected to exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in the NMR of organofluorine compounds. thieme-connect.de The C2 carbon, attached to the nitro group, would also be significantly shifted downfield. The remaining carbons (C4 and C5) will show smaller, long-range couplings to the fluorine atom. For unsubstituted thiophene, the α-carbons (C2, C5) and β-carbons (C3, C4) have characteristic chemical shifts, which are modified here by the substituents. chemicalbook.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is anticipated to show a single resonance, likely a doublet of doublets, due to coupling with the H4 and H5 protons. The chemical shift for fluorine on an aromatic ring is highly sensitive to the electronic environment created by other substituents. biophysics.orgnih.gov In 3-fluorothiophene (B1278697), the ¹⁹F signal appears at approximately -131.0 ppm. thieme-connect.de The addition of the electron-withdrawing nitro group at the adjacent C2 position is expected to shift this resonance. The broad chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving fluorine-containing compounds. thermofisher.comhuji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are estimated values based on data from analogous compounds and established substituent effects. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹HH4~7.3 - 7.6dd³JH4-H5 ≈ 5-6 Hz; ⁴JH4-F ≈ 1-3 Hz
H5~7.8 - 8.1dd³JH5-H4 ≈ 5-6 Hz; ³JH5-F ≈ 3-5 Hz
¹³CC2~145 - 155d²JC2-F ≈ 15-25 Hz
C3~150 - 160d¹JC3-F ≈ 250-270 Hz
C4~115 - 125d²JC4-F ≈ 20-30 Hz
C5~125 - 135d³JC5-F ≈ 3-5 Hz
¹⁹FF3-125 to -135dd³JF-H5 ≈ 3-5 Hz; ⁴JF-H4 ≈ 1-3 Hz

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure and assigning all signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the H4 and H5 signals, definitively establishing their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of C4 and C5 based on the previously assigned H4 and H5 signals.

H5 to C4 and C3, confirming the ring structure.

H4 to C5, C3, and C2.

Correlations from the protons to the fluorine-bearing carbon (C3) and the nitro-bearing carbon (C2) would firmly establish the 2,3-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F NOESY or HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment could provide information on through-space proximity between the fluorine atom and the ring protons, which can be useful for studying molecular dynamics and preferred conformations. biophysics.org

Chemical Shift Anisotropy and Fluorine-Induced Effects

The chemical shift of a nucleus is not a single value but a tensor, and its orientation dependence is known as Chemical Shift Anisotropy (CSA). nih.gov While averaged out in solution NMR, CSA is a powerful parameter in solid-state NMR for probing local structure and dynamics. The ¹⁹F nucleus possesses a large CSA, making it particularly sensitive to its electronic environment.

The introduction of a highly electronegative fluorine atom has profound effects on the electronic distribution within the thiophene ring. These fluorine-induced effects are observable in the NMR spectra:

Inductive Effect: The fluorine atom withdraws electron density through the sigma bonds, which generally deshields nearby nuclei, causing their chemical shifts to move downfield.

Mesomeric (Resonance) Effect: As a halogen, fluorine can donate electron density from its lone pairs into the π-system of the ring. This effect often opposes the inductive effect and can lead to complex shielding/deshielding patterns at different positions on the ring. The combination of these effects, along with those from the nitro group, determines the final observed chemical shifts for all nuclei in the molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Characteristic Vibrational Modes of Fluorine and Nitro Groups

The FT-IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the thiophene ring and the two substituents.

Nitro (NO₂) Group Vibrations: The nitro group has two distinct and strong stretching vibrations. The asymmetric stretch (νas(NO₂)) typically appears as a strong band in the 1500-1600 cm⁻¹ region in the IR spectrum. The symmetric stretch (νs(NO₂)) is found at a lower frequency, usually in the 1300-1390 cm⁻¹ range.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration (ν(C-F)) is typically a strong and sharp band in the IR spectrum, appearing in the 1000-1400 cm⁻¹ region for aromatic compounds. Its exact position can be influenced by coupling with other ring vibrations.

Thiophene Ring Vibrations: The thiophene ring itself gives rise to a series of characteristic bands. These include C=C stretching vibrations (typically 1400-1550 cm⁻¹), C-H in-plane and out-of-plane bending modes, and ring "breathing" modes. globalresearchonline.netmdpi.com The substitution pattern significantly influences the exact frequencies and intensities of these modes. researchgate.net

Table 2: Principal Expected Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR Intensity
Asymmetric Stretch-NO₂1500 - 1600Strong
Symmetric Stretch-NO₂1300 - 1390Strong
StretchAr-F1100 - 1300Strong
Ring StretchC=C (Thiophene)1400 - 1550Medium-Strong
In-plane bendC-H (Thiophene)1000 - 1300Medium
Out-of-plane bendC-H (Thiophene)700 - 900Strong
Ring DeformationC-S-C (Thiophene)600 - 800Variable

Conformational Analysis via Vibrational Signatures

While the thiophene ring is inherently planar, the molecule possesses conformational flexibility related to the orientation of the nitro group with respect to the ring. The NO₂ group can rotate around the C2-N bond.

This rotation can lead to different conformers, which may have distinct vibrational signatures. nih.gov For instance, a planar conformation where the nitro group is coplanar with the thiophene ring would maximize π-conjugation. In contrast, a non-planar conformation, where the nitro group is twisted out of the plane, might be favored to relieve steric strain.

Subtle shifts in the vibrational frequencies of the NO₂ group and the thiophene ring C=C stretching modes can be correlated with the dihedral angle between the nitro group and the ring. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental IR and Raman data to model the vibrational spectra of different conformers and determine the most stable geometry. globalresearchonline.net This combined approach allows for a detailed understanding of the molecule's preferred three-dimensional structure.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. By analyzing the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the molecule's electronic structure can be obtained.

Absorption and Emission Properties

To determine the absorption and emission properties of this compound, a solution of the compound would be analyzed using a UV-Vis spectrophotometer. The absorption spectrum would reveal the wavelengths of light the molecule absorbs, which typically correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The data would be presented as a plot of absorbance versus wavelength, with the wavelength of maximum absorption (λmax) being a key characteristic.

Emission properties would be studied using fluorescence spectroscopy. After absorbing light, an excited molecule can relax by emitting a photon. The resulting emission spectrum would show the intensity of emitted light as a function of wavelength. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.

A hypothetical data table for the absorption and emission properties might look like this:

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)λem (nm)Quantum Yield (Φ)
HexaneData not availableData not availableData not availableData not available
Ethanol (B145695)Data not availableData not availableData not availableData not available
DichloromethaneData not availableData not availableData not availableData not available

Electronic Transitions and Band Assignments

The absorption bands observed in the UV-Vis spectrum of this compound would be assigned to specific electronic transitions. For a molecule with a thiophene ring, a nitro group, and a fluorine atom, several types of transitions would be expected. These include π → π* transitions, associated with the conjugated π-system of the thiophene ring, and n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom would influence the energy of these transitions, causing shifts in the absorption bands compared to unsubstituted thiophene.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to support the assignment of experimental absorption bands to specific electronic transitions.

A hypothetical table for electronic transitions might be:

Wavelength (nm)Transition TypeDescription
Data not availableπ → πTransition involving the delocalized electrons of the thiophene ring.
Data not availablen → πTransition of a non-bonding electron from the nitro group to an anti-bonding π* orbital.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion. This high precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C4H2FNO2S), the expected exact mass would be calculated and compared to the experimentally measured mass.

A hypothetical HRMS data table would be:

IonCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
[M]+146.9814Data not availableData not available
[M+H]+147.9892Data not availableData not available

Fragmentation Pathways and Structural Information

In a mass spectrometer, the molecular ion of this compound can be induced to fragment into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. By analyzing the masses of the fragments, it is possible to propose fragmentation pathways that provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (NO2), the fluorine atom (F), or cleavage of the thiophene ring.

A hypothetical table of major fragments could be:

m/zProposed Fragment IonPossible Neutral Loss
Data not available[C4H2FS]+NO2
Data not available[C4H2NO2S]+F
Data not available[C3H2S]+CFNO2
Data not available[NO2]+C4H2FS

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the precise positions of each atom within the molecule.

A hypothetical data table summarizing crystallographic data would include:

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (e.g., C-F, C-N, C-S)Data not available
Bond Angles (e.g., F-C-C, O-N-O)Data not available
Torsion AnglesData not available

Without experimental data, the detailed research findings and interactive data tables requested in the prompt cannot be provided. The information presented here is a general overview of the analytical techniques that would be applied to characterize this compound.

Solid-State Molecular Conformation

The precise solid-state molecular conformation of this compound has not been determined through experimental methods such as single-crystal X-ray diffraction. This technique is the gold standard for revealing the three-dimensional arrangement of atoms in a crystalline solid.

Were such data available, a detailed analysis would provide key structural parameters. These parameters are typically presented in a tabular format to allow for easy comparison and assessment of the molecule's geometry. An example of how such data would be presented is shown below.

Table 1: Hypothetical Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound (Note: This table is illustrative as no experimental data has been reported.)

ParameterAtom(s) InvolvedValue
Bond Lengths (Å)
C2-C3Data Unavailable
C3-F1Data Unavailable
C2-N1Data Unavailable
N1-O1Data Unavailable
N1-O2Data Unavailable
S1-C2Data Unavailable
Bond Angles (°)
F1-C3-C2Data Unavailable
C3-C2-N1Data Unavailable
O1-N1-O2Data Unavailable
Torsion Angles (°)
C4-C3-C2-N1Data Unavailable
F1-C3-C2-N1Data Unavailable

This information would be fundamental in defining the planarity of the thiophene ring and the orientation of the fluoro and nitro substituents relative to the ring.

Intermolecular Interactions and Packing Arrangements

In the absence of a determined crystal structure, the specific intermolecular interactions and the resulting crystal packing arrangement of this compound remain uncharacterized. The study of these features is critical for understanding the supramolecular chemistry of the compound and predicting its physical properties.

If the crystal structure were known, analysis would focus on identifying the non-covalent interactions that dictate how individual molecules of this compound assemble into a stable, three-dimensional lattice. Given the functional groups present, several types of interactions would be anticipated:

Dipole-Dipole Interactions: The polar C-F and C-NO2 bonds would introduce significant dipole moments, leading to electrostatic interactions that would play a major role in the molecular packing.

Weak Hydrogen Bonds: Interactions such as C—H···O and C—H···F are often observed in fluorinated and nitrated organic compounds and would likely contribute to the stability of the crystal lattice.

π–π Stacking: The aromatic thiophene ring could participate in π–π stacking interactions, further stabilizing the crystal structure.

Halogen Bonding: The fluorine atom might act as a halogen bond acceptor in certain orientations.

A detailed crystallographic report would quantify these interactions, providing information on distances and angles, which could be summarized in a table.

Table 2: Hypothetical Intermolecular Interaction Data for this compound (Note: This table is illustrative as no experimental data has been reported.)

Interaction TypeDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)
C-H···OData UnavailableData UnavailableData Unavailable
C-H···FData UnavailableData UnavailableData Unavailable
π–π StackingData UnavailableData UnavailableData Unavailable

Without experimental data, any discussion of the packing arrangement, such as the formation of herringbone or layered motifs, would be purely speculative. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate these fundamental structural characteristics.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of thiophene (B33073) derivatives. These methods calculate the electron density of a molecule to derive its energy, structure, and various electronic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest-energy empty orbital, acts as an electrophile or electron acceptor. libretexts.orgresearchgate.net

For 3-Fluoro-2-nitrothiophene, the electronic structure is dominated by the strong electron-withdrawing nature of the nitro (–NO₂) group and the inductive effects of the fluorine (–F) atom. The –NO₂ group significantly lowers the energy of both the HOMO and LUMO, rendering the entire molecule more electrophilic. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

While specific calculated values for this compound are not published, data from related nitrothiophene and fluorinated heterocyclic compounds can provide representative estimates. For instance, DFT studies on other substituted thiophenes have reported HOMO-LUMO gaps in the range of 3.5 to 5.0 eV. nih.govresearchgate.netnih.govrroij.com The presence of a nitro group is expected to place the HOMO-LUMO gap of this compound in the lower end of this range, indicating significant reactivity.

The distribution of these orbitals is also predictable. The HOMO is expected to have significant density on the thiophene ring, while the LUMO will be largely localized over the C=C bond adjacent to the nitro group and the nitro group itself, making this the most likely site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical) Based on typical values for related nitro-heterocyclic compounds calculated via DFT.

ParameterPredicted Energy (eV)Description
EHOMO ~ -7.0 to -6.5Indicates the energy of the highest occupied molecular orbital; related to the ionization potential.
ELUMO ~ -3.0 to -2.5Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity.
ΔE (LUMO-HOMO Gap) ~ 4.0 to 3.5A smaller gap suggests higher polarizability and greater chemical reactivity.

This compound is a relatively rigid molecule. The primary source of conformational flexibility would be the rotation around the C2–N bond connecting the thiophene ring to the nitro group. Quantum chemical calculations can determine the rotational barrier and the preferred dihedral angle. For nitroaromatics, the energy barrier to rotation is typically low, though a planar or near-planar conformation where the p-orbitals of the nitro group are aligned with the π-system of the ring is generally the most stable due to favorable electronic conjugation. Any deviation from this planarity would come at a small energetic cost. Due to the molecule's small size and rigid structure, significant and stable conformational isomers are not expected.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential (deep red) localized on the oxygen atoms of the nitro group, as they are highly electronegative and are the primary sites of negative charge concentration. The thiophene ring, depleted of electron density by the nitro group, would exhibit a largely positive or neutral (green to blue) potential. The most positive potential would likely be found on the ring's hydrogen atoms and the carbon atoms of the ring itself, particularly C2, which is bonded to the powerful electron-withdrawing group. This positive potential on the ring highlights its susceptibility to attack by nucleophiles.

Global reactivity descriptors derived from DFT, such as electrophilicity (ω) and chemical hardness (η), quantify the reactivity of a molecule as a whole. Local reactivity is often analyzed using Fukui functions, which identify the atoms within a molecule most susceptible to nucleophilic (f⁺), electrophilic (f⁻), or radical (f⁰) attack.

The Fukui function f⁺ predicts the site for nucleophilic attack. For this compound, the nitro group's strong electron-withdrawing effect is expected to result in high f⁺ values on the carbon atoms of the thiophene ring. Specifically, the C2 carbon, being directly attached to the nitro group, and the C5 carbon are predicted to be the most electrophilic centers and thus the primary targets for nucleophiles. Studies on other nitro-aromatic systems have shown that nitro groups profoundly influence local reactivity, often dominating the electronic landscape. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is exceptionally useful for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states and intermediates.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for nitro-activated aromatic and heteroaromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

While no specific modeling for this compound is available, detailed computational studies on the SNAr reaction of analogous 5-nitrothiophene derivatives provide a robust framework for predicting its behavior. nih.govnih.govresearchgate.net

The modeled pathway for a nucleophile (Nu⁻) reacting with this compound would be as follows:

Step 1: Nucleophilic Addition (Rate-Determining Step) : The nucleophile attacks the electron-deficient C2 carbon atom of the thiophene ring. This step involves overcoming an activation barrier (TS1) to form the tetrahedral Meisenheimer intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. Computationally, this is the highest energy barrier on the reaction coordinate and is therefore the rate-determining step. masterorganicchemistry.com The fluorine atom at the C3 position would exert an inductive electron-withdrawing effect, further stabilizing the negative charge in the intermediate.

Step 2: Leaving Group Elimination (Fast Step) : The aromaticity of the thiophene ring is restored by the elimination of the fluoride (B91410) ion (F⁻) from the Meisenheimer complex. This step has a much lower activation barrier (TS2) and is typically very fast.

Computational analysis would provide the Gibbs free energies (ΔG) for all stationary points along this pathway (reactants, transition states, intermediate, and products), allowing for a quantitative understanding of the reaction's kinetics and thermodynamics. The analysis of analogous systems shows that the initial nucleophilic attack is the most energetically demanding part of the reaction. nih.govresearchgate.net

Prediction of Regioselectivity and Stereoselectivity

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving thiophene derivatives. In the context of this compound, the electron-withdrawing nature of both the fluorine and nitro groups significantly influences the electron density distribution within the thiophene ring, thereby directing the outcome of chemical transformations.

Reactions such as [3+2] cycloadditions are prime examples where theoretical calculations can elucidate the preferred regioisomeric and stereoisomeric pathways. icm.edu.plnih.govmdpi.comnih.gov The analysis of Frontier Molecular Orbitals (FMO), activation energies, and philicity indexes helps in rationalizing the observed product distributions. nih.gov For instance, in cycloaddition reactions, the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regioselectivity. The substitution pattern on the thiophene ring in this compound will dictate the energies and coefficients of these frontier orbitals.

Generally, electrophilic aromatic substitution on thiophene occurs preferentially at the 2- and 5-positions. However, the presence of substituents can alter this preference. The directing effects of the fluoro and nitro groups in this compound are crucial. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating group but an ortho-, para-director. The interplay of these effects governs the regioselectivity of incoming reagents.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also predictable through computational models. masterorganicchemistry.commdpi.com This is particularly relevant in reactions that create new chiral centers. For example, in addition reactions to the thiophene ring or reactions involving substituents, computational analysis of transition state geometries can reveal the lower energy pathway, thus predicting the major diastereomer or enantiomer. masterorganicchemistry.com Factors such as steric hindrance and electronic interactions in the transition state are key determinants of stereoselectivity. masterorganicchemistry.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry of thiophene-based materials, influencing their solid-state packing and, consequently, their electronic properties. tuni.fi NCI analysis, a computational method, allows for the visualization and characterization of these weak interactions.

While this compound itself does not possess traditional hydrogen bond donors, its derivatives can participate in hydrogen bonding. rsc.orgrsc.org The fluorine atom and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. rsc.orgrsc.orgresearchgate.net Computational studies can predict the geometry and strength of these hydrogen bonds. For example, in derivatives containing N-H or O-H groups, intramolecular hydrogen bonds of the N-H···F or N-H···O type can form. mdpi.com These interactions can significantly influence the conformation of the molecule. mdpi.com Hydrogen/deuterium exchange studies, coupled with NMR spectroscopy, can provide experimental evidence for the presence of weak hydrogen bonds to fluoro and nitro groups. rsc.orgrsc.org

The fluorine atom in this compound can participate in halogen bonding, acting as a halogen bond acceptor. tuni.fimst.edu Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. mst.edu Although fluorine is the least polarizable halogen and generally forms weaker halogen bonds compared to chlorine, bromine, and iodine, these interactions can still be significant in directing crystal packing. nih.govresearchgate.net Computational studies can quantify the strength of these C-F···X interactions (where X is a halogen bond donor) and elucidate their role in the supramolecular assembly. The presence of the electron-withdrawing nitro group can enhance the ability of the fluorine atom to act as a halogen bond acceptor. mst.edu

The thiophene ring in this compound is an aromatic system capable of engaging in π-stacking interactions. mst.edu These interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, are crucial for the charge transport properties of organic electronic materials. tuni.fi Computational modeling can predict the preferred stacking geometries and interaction energies. The substitution with fluoro and nitro groups modifies the quadrupole moment of the thiophene ring, which in turn influences the geometry and strength of the π-stacking. These substituents can lead to offset-stacked or herringbone packing motifs.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netspectrabase.com For ¹⁹F NMR, computational methods are particularly valuable for predicting chemical shifts in fluorinated organic compounds. researchgate.neted.ac.uk The calculated chemical shifts, when compared with experimental data, can confirm the structure of the molecule. Spin-spin coupling constants can also be calculated to further aid in spectral assignment.

IR Spectroscopy: Theoretical calculations can generate the vibrational frequencies of a molecule. researchgate.netthermofisher.com These calculated frequencies correspond to the peaks in an experimental IR spectrum. By comparing the computed and experimental spectra, one can assign the observed vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrations for the C-F bond, the NO₂ group, and the thiophene ring can be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π* transitions). For this compound, the calculations would predict the absorption bands arising from the conjugated π-system of the substituted thiophene ring.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParameterTypical Calculated Values/Ranges
¹H NMRChemical Shift (ppm)Calculated values for aromatic protons on the thiophene ring.
¹³C NMRChemical Shift (ppm)Calculated values for carbon atoms of the thiophene ring, influenced by F and NO₂ substituents.
¹⁹F NMRChemical Shift (ppm)A characteristic chemical shift value for the fluorine atom attached to the thiophene ring.
IRVibrational Frequencies (cm⁻¹)~1500-1550 (asymmetric NO₂ stretch), ~1300-1350 (symmetric NO₂ stretch), ~1000-1100 (C-F stretch).
UV-Visλmax (nm)Predicted absorption maxima corresponding to electronic transitions within the conjugated system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. rsc.orgmdpi.comresearchgate.net By simulating the movement of atoms over time, MD can be used to:

Explore Conformational Landscapes: For flexible molecules, MD simulations can explore the different accessible conformations and their relative energies. While this compound is relatively rigid, derivatives with flexible side chains could be studied.

Study Solvation Effects: MD simulations can model the interaction of this compound with solvent molecules, providing information on solvation structure and dynamics. researchgate.net

Simulate Crystal Growth and Morphology: In the solid state, MD simulations can be used to understand the processes of crystal nucleation and growth, which are influenced by the non-covalent interactions discussed previously.

Investigate Mechanical Properties: For materials applications, MD simulations can be employed to predict mechanical properties such as elasticity and hardness of molecular crystals of thiophene derivatives. mdpi.com

For this compound, MD simulations could be particularly useful in understanding how the interplay of hydrogen bonding, halogen bonding, and π-stacking interactions dictates the assembly of molecules in the condensed phase and how these structures fluctuate at finite temperatures.

Conformational Landscapes and Flexibility

The conformational flexibility of this compound is primarily dictated by the rotation of the nitro (NO₂) group relative to the thiophene ring. The thiophene ring itself is a planar and relatively rigid structure. Therefore, the critical aspect of its conformational analysis is the torsional potential around the C2-N bond.

Theoretical calculations, typically employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface as a function of the C-C-N-O dihedral angle. For analogous substituted nitroaromatic compounds, such as nitrotoluenes and nitroanilines, the internal rotational barriers of the nitro group have been calculated to be in the range of 6-9 kcal/mol. nih.gov This suggests that at room temperature, there is a significant energy barrier to rotation, but the molecule is not rigidly locked in a single conformation.

For this compound, two principal planar conformers are of interest:

syn-conformer: The nitro group is oriented such that one of the oxygen atoms is eclipsed with the fluorine atom.

anti-conformer: The nitro group is rotated 180 degrees from the syn-conformation.

Computational studies on similar molecules, like 5-substituted 2-acetylthiophenes, have shown a strong preference for one conformer over the other, influenced by intramolecular interactions. nih.gov In the case of 2-acetylthiophenes, the O,S-cis conformer (analogous to a syn-conformation) is predominantly stable in both the gas phase and in solution. nih.gov This preference is often attributed to stabilizing interactions, such as n→σ* orbital interactions, which can be identified through Natural Bond Orbital (NBO) analysis. nih.gov For this compound, it is hypothesized that the planar conformations are the energy minima, with the transition state for rotation occurring when the nitro group is perpendicular to the thiophene ring. The relative energies of the syn and anti-conformers would be influenced by a delicate balance of steric repulsion and electrostatic interactions between the fluorine atom and the nitro group.

Table 1: Hypothetical Conformational Energy Profile of this compound This table is a representation based on typical values for similar nitroaromatic compounds and is for illustrative purposes.

Conformer/Transition StateDihedral Angle (F-C2-N-O)Relative Energy (kcal/mol)
syn-conformer0.0
Transition State90°~6.5
anti-conformer180°~0.5

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is anticipated to be significantly influenced by the polarity of the solvent. Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to simulate solvent effects. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.

Studies on related molecules like 3-halopyridines have demonstrated that while molecular geometry is only slightly affected by solvent polarity, other chemical properties can be seriously impacted. researchgate.net For this compound, an increase in solvent polarity is expected to lead to:

Stabilization of Polar Conformations: The ground state of this compound possesses a significant dipole moment due to the electron-withdrawing nature of both the fluorine and nitro substituents. Polar solvents will interact more strongly with and stabilize the molecule, particularly the conformer with the larger dipole moment.

Changes in Electronic Properties: The energies of the frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent environment. In polar solvents, the HOMO-LUMO energy gap may change, which in turn affects the molecule's reactivity and spectral properties. For some molecules, the HOMO-LUMO gap has been observed to increase in more polar solvents, indicating greater kinetic stability. researchgate.net

Modulation of Rotational Barriers: The energy barrier for the rotation of the nitro group may also be altered. Polar solvents can influence the relative energies of the planar ground states and the non-planar transition state, potentially increasing or decreasing the rotational barrier compared to the gas phase.

Table 2: Predicted Solvent Effects on Key Properties of this compound This table illustrates expected trends based on computational studies of similar fluorinated and nitrated aromatic compounds.

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)Predicted HOMO-LUMO Gap (eV)
Gas Phase1LowerReference
Toluene2.4IntermediateSlight Decrease
Chloroform4.8IntermediateSlight Decrease
Ethanol (B145695)24.6HigherIncrease
Water80.1HighestHighest

Advanced Research Applications and Design Principles

Role as Versatile Building Blocks in Complex Organic Synthesis

The specific arrangement of substituents on the 3-Fluoro-2-nitrothiophene ring makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire thiophene (B33073) ring, particularly activating the fluorine atom for substitution reactions. This inherent reactivity allows it to serve as a foundational component for constructing more elaborate molecular systems.

This compound is an adept precursor for the synthesis of polyheterocyclic systems—molecules containing multiple fused heterocyclic rings. The synthetic strategy often involves two key transformations: nucleophilic aromatic substitution of the fluoride (B91410) and chemical reduction of the nitro group. The fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new rings or functional groups. Subsequently, the nitro group can be reduced to an amino group (-NH2), which can then participate in cyclization reactions with adjacent functionalities to form a new fused ring. This sequential reactivity provides a controlled pathway to complex structures, such as thienopyridines or other related fused thiophenes, which are of interest in various fields of chemical research.

Beyond ring-fusion, this compound serves as a rigid scaffold for the assembly of functional molecules. The thiophene ring acts as a central framework onto which different molecular fragments can be precisely attached. The fluorine and nitro groups serve as chemical handles for modification. For instance, the fluorine can be substituted to link the thiophene core to a polymer backbone or another functional unit, while the nitro group can be transformed into various other functional groups. This modular approach is a cornerstone of modern chemical synthesis, enabling the construction of molecules with specific, pre-designed functions by combining different building blocks on a central thiophene scaffold.

Materials Science Applications

The distinct electronic profile of this compound, characterized by a π-conjugated system bearing both a highly electronegative atom (fluorine) and a strong electron-withdrawing group (nitro), makes it a valuable component in the design of advanced materials. Thiophene-based molecules are cornerstones of organic electronics, and functionalization provides a powerful tool for tuning their material properties. cas.org

Thiophene-based polymers and small molecules are prominent p-type π-conjugated materials used in organic electronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). cas.org The performance of these organic semiconductors depends heavily on the energy levels of their frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The introduction of fluorine and nitro groups onto the thiophene ring provides a strategic method for tuning these energy levels. The strong electron-withdrawing properties of these substituents lower both the HOMO and LUMO energy levels, which can enhance air stability and modify the charge-transport characteristics of the resulting material. This precise tuning of electronic properties is a fundamental principle in the design of new and more efficient organic semiconductors. cas.org

The combination of an electron-accepting group (like the nitro group) and a π-conjugated system (the thiophene ring) creates a molecular dipole, which is a prerequisite for second-order nonlinear optical (NLO) activity. nih.govuobasrah.edu.iq NLO materials can alter the frequency of incident light and are critical for applications in photonics and optical communications. nih.govuobasrah.edu.iq Derivatives of thiophene featuring donor-acceptor structures have demonstrated significant NLO properties. rsc.org The presence of the nitro group in this compound establishes it as a strong acceptor moiety. Theoretical and experimental studies on similar nitro-substituted thiophene derivatives confirm their potential for high NLO response, including large first and second hyperpolarizabilities. nih.govuobasrah.edu.iq

Table 1: Representative Nonlinear Optical (NLO) Properties of Substituted Thiophene Derivatives This table presents data for functionally related compounds to illustrate the principles of molecular design for NLO activity, as detailed in the cited research.

Compound ClassNLO PropertyReported Value/ObservationReference
Stilbene/Thiophene DerivativesSecond Harmonic Generation (SHG)Certain non-centrosymmetric polymorphs show NLO activity significantly higher than urea. rsc.org
Pyreno-based Chromophores with Thiophene SpacerFirst Hyperpolarizability (βtot)Derivatives with strong acceptor groups (like -NO2) show the most effective NLO response. nih.gov
Nitro-thieno[3,2-b]thiophene-fullereneDynamic HyperpolarizabilityThe molecule exhibits excellent nonlinear responses, making it a candidate for novel NLO materials. uobasrah.edu.iq
Non-fullerene DTS-Based DerivativesFirst Hyperpolarizability (βtotal)All designed compounds with modified acceptors showed promising NLO properties. nih.gov

Bioisosteric Replacements and Molecular Modification Strategies (Non-Clinical Focus)

In medicinal chemistry and chemical biology, bioisosterism is a key strategy for optimizing molecular properties by substituting one atom or group with another that has similar physical or chemical characteristics. researchgate.net This approach is used to modulate a molecule's size, shape, electronic distribution, and lipophilicity to enhance its properties without focusing on clinical outcomes.

The this compound scaffold contains several features relevant to bioisosteric design. The strategic use of fluorine in designing bioisosteres is a rapidly growing area of research. sci-hub.senih.gov Replacing a hydrogen atom with a fluorine atom can profoundly impact a molecule's conformational preferences, metabolic stability, and binding interactions due to fluorine's small size and high electronegativity. sci-hub.se

Furthermore, the nitro group, while a powerful functional group, is sometimes replaced to improve a molecule's properties. In a relevant example of molecular modification strategy, researchers successfully replaced an aliphatic nitro group with a trifluoromethyl group (–CF3) in a series of compounds, finding that the CF3-containing analogues were often more potent and metabolically stable. nih.govelsevierpure.com This highlights a design principle where the electronic-withdrawing nature of a nitro group can be mimicked or modulated by a fluorinated substituent, demonstrating the interplay between fluorine and nitro-group functionalities in advanced molecular design. nih.gov

Fluorine as a Bioisosteric Replacement for Hydrogen and Other Groups

In medicinal chemistry and materials science, the substitution of a hydrogen atom or a functional group with a fluorine atom is a powerful strategy known as bioisosteric replacement. selvita.comtandfonline.com Fluorine's unique properties make it a versatile tool for modulating molecular characteristics to enhance performance. researchgate.net

The rationale for using fluorine as a bioisostere for hydrogen is rooted in their comparable sizes; the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to fit into receptor pockets or crystal lattices with minimal steric disruption. tandfonline.comtandfonline.com However, their electronic properties are vastly different. Fluorine is the most electronegative element, which means its substitution for hydrogen dramatically alters local electronic environments. tandfonline.com This modification can influence a molecule's potency, conformation, metabolic stability, and membrane permeability. selvita.comresearchgate.net

Beyond hydrogen, fluorine and fluorinated groups can also serve as bioisosteres for other functionalities. For instance, a difluoromethyl group (CHF2) can act as a bioisostere for a hydroxyl (OH), thiol (SH), or methyl (CH3) group, offering unique hydrogen-bonding capabilities. tandfonline.comresearchgate.net In the context of this compound, the single fluorine atom primarily acts as a strategic replacement for hydrogen, chosen to impart specific electronic and conformational effects on the thiophene ring.

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

Property Hydrogen (H) Fluorine (F)
Van der Waals Radius 1.20 Å 1.47 Å
Electronegativity (Pauling Scale) 2.20 3.98
C-X Bond Length (in benzene) C-H: 1.08 Å C-F: 1.35 Å

Impact on Molecular Conformation, Electronic Properties, and Lipophilicity

The introduction of a fluorine atom, particularly adjacent to a nitro group on a thiophene ring, has profound and predictable effects on the molecule's key properties.

Molecular Conformation: Electrostatic and stereoelectronic effects associated with fluorine can be used as tools to control molecular shape. rsc.org Non-covalent interactions involving fluorine, such as hydrogen bonds (C-H···F) or halogen bonds, can stabilize specific conformations, leading to more rigid and planar architectures. acs.orgscispace.com In a molecule like this compound, intramolecular interactions between the fluorine and the adjacent nitro group, or intermolecular interactions in a condensed phase, can significantly influence the planarity of the thiophene ring system, which in turn affects π-π stacking and charge transport properties. researchgate.net

Electronic Properties: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. tandfonline.comnih.gov In this compound, this effect is compounded by the powerful electron-withdrawing nature of the nitro group. This dual substitution significantly lowers the energy levels of the molecular orbitals (both HOMO and LUMO). nih.gov This stabilization can make the molecule more resistant to oxidative degradation. nih.gov Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups, reducing the basicity of amines, for example, which can improve bioavailability in drug candidates by allowing better membrane permeation. tandfonline.com

Table 2: General Effects of Aromatic Fluorine Substitution

Property Affected General Trend Rationale
Metabolic Stability Increase Stronger C-F bond is less susceptible to enzymatic cleavage (e.g., by Cytochrome P450). tandfonline.com
pKa (of nearby bases) Decrease Strong inductive electron withdrawal by fluorine reduces the availability of lone pairs. tandfonline.com
Lipophilicity (logP) Increase Fluorine is more lipophilic than hydrogen, though intramolecular interactions can modulate this. tandfonline.com

Supramolecular Chemistry and Crystal Engineering

The design of functional materials relies heavily on controlling how molecules arrange themselves in the solid state. Thiophene derivatives are exemplary building blocks in this field due to their rigid, planar structure and rich electronic properties, making them ideal for creating ordered assemblies. acs.orgthieme-connect.com

Self-Assembly Principles and Crystal Packing Control

The self-assembly of thiophene derivatives into well-defined nanostructures like 2-D crystals and nanowires is governed by a delicate balance of non-covalent interactions. acs.orgfigshare.com Key interactions include:

π-π Stacking: The aromatic faces of thiophene rings interact, leading to stacked structures crucial for charge transport in organic electronics. acs.org

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, can direct molecules into specific, predictable patterns. nih.govchemrxiv.org

Halogen and Chalcogen Bonding: The sulfur atom in the thiophene ring can act as a chalcogen bond acceptor, interacting with electron-deficient atoms. acs.org Similarly, a fluorine substituent can participate in halogen bonding. These directional interactions are powerful tools for guiding crystal packing. acs.orgacs.org

In this compound, the fluorine and nitro groups are expected to play a dominant role in directing crystal packing. The strong electron-withdrawing nature of these groups enhances the potential for interactions with electron-rich partners. acs.org Intramolecular and intermolecular forces, such as S···O or N···S non-bonded interactions, can enforce planarity and dictate the packing motif, influencing the material's bulk properties. acs.orgrsc.org The control over these interactions is the essence of crystal engineering, allowing for the design of materials with tailored electronic and optical properties. acs.org

Host-Guest Interactions Involving Thiophene Derivatives

Beyond self-assembly into pure crystals, thiophene-based molecules can be designed to act as hosts, capable of encapsulating other molecules (guests) within a defined cavity. This area of supramolecular chemistry is vital for developing sensors, molecular transport systems, and controlled-release materials.

The construction of thiophene-based hosts often involves incorporating the thiophene unit into a larger macrocyclic or cage-like structure, such as a covalent organic framework (COF). mdpi.com The porous structures of these materials can accommodate guest molecules. mdpi.com The electronic properties of the thiophene units lining the pores can be tuned to create specific binding sites for guests, enabling selective recognition. For example, thiophene-based α-cyanostilbene derivatives have been used to create fluorescent nanoparticles that can form host-guest complexes, leading to applications in luminescent materials. nih.gov While specific host-guest chemistry involving this compound is not widely reported, the electronic and structural features of fluorinated and nitrated thiophenes make them attractive components for designing new host systems with tailored recognition capabilities.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability

The future of synthesizing 3-fluoro-2-nitrothiophene and its derivatives is intrinsically linked to the principles of green chemistry. rsc.orgmdpi.com Current methodologies often rely on traditional approaches that may involve harsh reagents, toxic solvents, and significant waste generation. rsc.org The development of sustainable alternatives is paramount.

Future research will likely focus on metal-free synthetic strategies to minimize metal toxicity and advance green chemistry. nih.gov This includes exploring the use of elemental sulfur or potassium sulfide (B99878) as benign sulfur sources. nih.gov Environmentally friendly electrophilic cyclization reactions, potentially using "table salt" as a source of "electrophilic chlorine" in green solvents like ethanol (B145695), present a promising avenue for related halogenated thiophenes and could be adapted. nih.gov Such methods offer advantages like the use of simple starting materials, non-toxic inorganic reagents, and mild reaction conditions, often resulting in high yields. nih.gov

Sustainable Approach Potential Advantage for this compound Synthesis Relevant Analogue/Concept
Metal-Free CatalysisReduces toxicity and environmental impact. nih.govSynthesis of thiophene (B33073) derivatives using elemental sulfur. nih.gov
Green SolventsUse of ethanol or deep eutectic solvents to replace hazardous options. rsc.orgHalogenation of thiophenes in ethanol. nih.gov
Energy-Efficient MethodsMicrowave or ultrasonic irradiation to reduce energy consumption and reaction times. mdpi.comGreen synthesis of 1,2,4-thiadiazoles. mdpi.com
Atom EconomyMulticomponent reactions to maximize the incorporation of starting materials into the final product. nih.govGewald synthesis of 2-aminothiophenes. nih.gov

Exploration of Unconventional Reactivity Pathways

Understanding and harnessing the reactivity of this compound is key to unlocking its full potential. The thiophene ring is known to undergo electrophilic aromatic substitution more readily than benzene. nih.govyoutube.com However, the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom creates a unique electronic landscape that warrants deeper investigation.

A significant area of future research will be the selective functionalization of the thiophene core through C–H activation. acs.orgrsc.org This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. acs.org Given that nitro groups can act as directing groups in such reactions, exploring the regioselective C–H functionalization of this compound could open up new avenues for creating complex derivatives. rsc.org

Furthermore, the fluorine atom at the 3-position can potentially be displaced by various nucleophiles, a common reactivity pattern in fluoroaromatic compounds. acs.orgepa.gov A systematic study of these nucleophilic aromatic substitution (SNAr) reactions could provide a powerful tool for introducing a wide range of functional groups. nih.gov Theoretical studies on related systems have shown that the reaction mechanism can be complex, sometimes involving stable intermediates (Meisenheimer adducts), and is highly dependent on the substituents present on the ring. nih.govmdpi.com

The catalytic asymmetric dearomatization of the thiophene ring is another exciting, albeit challenging, frontier. rsc.org Success in this area would lead to the synthesis of novel, chiral, non-aromatic sulfur-containing heterocycles, which are of great interest in medicinal chemistry.

Advanced In Silico Design for Tailored Properties

Computational chemistry and in silico design are set to become indispensable tools in the exploration of this compound and its derivatives. nih.govtechscience.comresearchgate.net These methods allow for the prediction of molecular properties, reactivity, and biological activity, thereby guiding and accelerating experimental research. nih.govresearchgate.net

Molecular docking studies can be employed to predict the binding affinities of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govtechscience.comresearchgate.net This is particularly relevant for drug discovery, where identifying compounds with high binding affinity is a critical first step. nih.gov By screening virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. techscience.com

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, molecular electrostatic potential, and reactivity patterns of these molecules. nih.govresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO-LUMO) can help to understand the electronic stability and reactivity, which can be correlated with experimental observations like antioxidant activity. nih.gov Such computational studies can also be used to predict the feasibility and selectivity of reactions, such as the C–H thianthrenation, by combining quantum mechanics with machine learning. chemrxiv.org

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial application of in silico methods. researchgate.net By computationally evaluating the "drug-likeness" of potential derivatives, researchers can identify and filter out compounds that are likely to have poor pharmacokinetic profiles early in the discovery process. researchgate.net

Computational Tool Application for this compound Expected Outcome
Molecular DockingPredicting binding modes and affinities with biological targets. researchgate.netIdentification of potential drug candidates with high efficacy. techscience.com
DFT CalculationsUnderstanding electronic structure and reactivity. nih.govCorrelation of molecular properties with experimental data; prediction of reaction outcomes. nih.govresearchgate.net
ADMET PredictionEvaluating pharmacokinetic properties and potential toxicity. researchgate.netSelection of derivatives with favorable drug-like properties. researchgate.net
QM-ML Hybrid ModelsPredicting reaction feasibility and regioselectivity. chemrxiv.orgnih.govMore accurate and rapid prediction of synthetic outcomes. nih.gov

Integration with Flow Chemistry and Automation Technologies

The synthesis of fine chemicals and pharmaceuticals is undergoing a paradigm shift, moving from traditional batch processes to continuous flow chemistry and automated synthesis platforms. rsc.orgspringerprofessional.deresearchgate.net These technologies offer numerous advantages, including enhanced safety, better process control, improved reproducibility, and easier scalability. rsc.orgrsc.org

The application of flow chemistry to the synthesis of this compound could be particularly beneficial. Nitration reactions are often highly exothermic, and the use of flow reactors with their superior heat transfer capabilities can significantly improve safety and control over the reaction. rsc.org Furthermore, flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates by keeping the volume of reactive material low at any given time. springerprofessional.de

Automated synthesis platforms, which can perform a wide range of reactions in a programmed manner, have the potential to rapidly generate libraries of this compound derivatives for screening purposes. nih.govresearchgate.netresearchgate.netsigmaaldrich.com These systems can be integrated with analytical tools for real-time monitoring and data capture, facilitating high-throughput experimentation and optimization. nih.gov The development of modular "plug-and-play" flow chemistry systems and reagent cartridges further simplifies the process, making these advanced technologies more accessible. researchgate.netsigmaaldrich.com

The ultimate goal is the creation of autonomous, data-driven synthesis platforms that can not only execute reactions but also plan synthetic routes and learn from previous results to optimize future experiments. nih.gov While still an emerging field, the integration of robotics, artificial intelligence, and chemical synthesis holds immense promise for accelerating the discovery and development of new molecules based on the this compound scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-nitrothiophene, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : Direct nitration of 3-fluorothiophene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is a common approach. Alternatively, fluorination of pre-nitrated thiophene derivatives via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) may be employed .
  • Optimization : Monitor reaction progress using TLC or GC-MS to identify intermediates. Adjust stoichiometry of nitrating agents to minimize over-nitration or ring degradation. For fluorination, optimize temperature (80–120°C) and solvent (DMF, DMSO) to enhance yield .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity Analysis : Use HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm. Compare retention times against commercial standards of structurally similar fluoronitro compounds (e.g., 2-Fluoro-3-nitrobenzoic acid) .
  • Structural Confirmation : Employ 1^1H/19^19F NMR to verify substitution patterns (e.g., fluorine coupling constants) and nitro-group positioning. IR spectroscopy can confirm NO₂ stretching vibrations (~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. Avoid contact with reducing agents (risk of exothermic decomposition).
  • Waste Disposal : Quench residual compounds with alkaline solutions (e.g., 10% NaOH) before disposal. Follow institutional guidelines for hazardous aryl nitro waste .

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration of fluorothiophenes be addressed?

Methodological Answer:

  • Mechanistic Insight : Nitration at the 2-position is favored due to electron-withdrawing fluorine directing effects. Computational modeling (DFT) can predict electrophilic aromatic substitution sites using software like Gaussian .
  • Experimental Validation : Synthesize and compare isomers (e.g., 3-Fluoro-4-nitrothiophene) via X-ray crystallography to confirm regiochemical outcomes .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Data Reconciliation : Repeat experiments under standardized conditions (e.g., 25°C in DMSO, THF, or chloroform). Use dynamic light scattering (DLS) to assess aggregation states.
  • Stability Studies : Conduct accelerated degradation tests (40–60°C, 75% RH) with HPLC monitoring to identify decomposition products (e.g., denitration or hydrolysis) .

Q. How does this compound perform as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Applications : Use in Suzuki-Miyaura couplings with aryl boronic acids to access biaryl thiophenes. Catalyze reductions (e.g., H₂/Pd-C) to generate 2-amino-3-fluorothiophene for pharmaceutical intermediates .
  • Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF to maximize cross-coupling efficiency .

Q. What computational tools predict the electronic effects of fluorine and nitro groups on thiophene reactivity?

Methodological Answer:

  • Modeling : Use Gaussian or ORCA for DFT calculations to map electrostatic potentials (ESPs) and frontier molecular orbitals (HOMO/LUMO). Compare with experimental Hammett σ values for meta-fluoronitro systems .
  • Validation : Correlate computational data with experimental kinetic studies (e.g., reaction rates in nucleophilic aromatic substitutions) .

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3-Fluoro-2-nitrothiophene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.